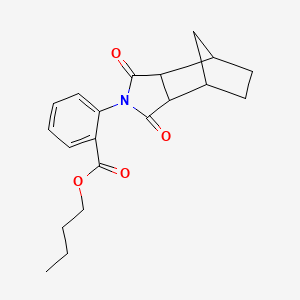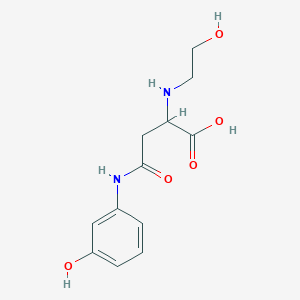![molecular formula C24H17Cl2N3OS B11623941 4-(2,4-dichlorophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11623941.png)
4-(2,4-dichlorophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dichlorophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a thiazepine ring, and is substituted with dichlorophenyl and diphenyl groups
准备方法
The synthesis of 4-(2,4-dichlorophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the construction of the thiazepine ring. Key steps may involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions. Industrial production methods would likely optimize these steps for higher yields and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反应分析
4-(2,4-Dichlorophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(2,4-dichlorophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
4-(2,4-Dichlorophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can be compared with other pyrazolo[3,4-e][1,4]thiazepine derivatives, such as:
2,4-Dichlorophenol: A simpler compound with similar dichlorophenyl substitution but lacking the complex ring structure.
Pyrazolo[3,4-e][1,4]thiazepine derivatives: Compounds with variations in the substituents on the pyrazole or thiazepine rings. The uniqueness of this compound lies in its specific substitution pattern and the potential biological activities conferred by its structure.
属性
分子式 |
C24H17Cl2N3OS |
|---|---|
分子量 |
466.4 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenyl)-1,3-diphenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C24H17Cl2N3OS/c25-16-11-12-18(19(26)13-16)23-21-22(15-7-3-1-4-8-15)28-29(17-9-5-2-6-10-17)24(21)27-20(30)14-31-23/h1-13,23H,14H2,(H,27,30) |
InChI 键 |
VDRSFSZUBOAWGA-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=C(C(S1)C3=C(C=C(C=C3)Cl)Cl)C(=NN2C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11623868.png)
![5-(4-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623876.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623885.png)
![ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623888.png)
![3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11623907.png)

![(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11623931.png)
![[(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11623936.png)
![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11623939.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11623950.png)

![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11623956.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623962.png)
